An In-depth Technical Guide to DMT-locMeC(bz) Phosphoramidite: Structure, Properties, and Applications in Oligonucleotide Synthesis
An In-depth Technical Guide to DMT-locMeC(bz) Phosphoramidite: Structure, Properties, and Applications in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMT-locMeC(bz) phosphoramidite (B1245037), chemically known as DMT-5-Me-locCytidine(N4-Benzoyl)-ß-Cyanoethylphosphoramidite, is a specialized monomer for the synthesis of modified oligonucleotides. It is a member of the Locked Nucleic Acid (LNA) family of nucleotide analogs, which are characterized by a methylene (B1212753) bridge that locks the ribose ring in a C3'-endo conformation. This structural constraint pre-organizes the phosphodiester backbone, leading to significantly enhanced hybridization affinity and nuclease resistance of the resulting oligonucleotides.
This technical guide provides a comprehensive overview of the structure, properties, and applications of DMT-locMeC(bz) phosphoramidite, with a focus on its use in the synthesis of high-affinity oligonucleotides for research and therapeutic development.
Structure and Chemical Properties
DMT-locMeC(bz) phosphoramidite is a complex molecule designed for efficient incorporation into synthetic oligonucleotides via standard phosphoramidite chemistry. Its key structural features include:
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A 5'-O-Dimethoxytrityl (DMT) group: A bulky protecting group that prevents polymerization at the 5'-hydroxyl position during synthesis and facilitates purification.
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A Locked Nucleic Acid (LNA) core: The methylene bridge between the 2'-O and 4'-C of the ribose sugar confers the characteristic locked structure.
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A 5-methylcytosine (B146107) base: An epigenetic modification of cytosine that can influence gene expression.
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An N4-Benzoyl (bz) protecting group: Protects the exocyclic amine of the cytosine base during synthesis.
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A 3'-ß-Cyanoethyl phosphoramidite moiety: The reactive group that enables coupling to the free 5'-hydroxyl of a growing oligonucleotide chain.
The detailed chemical structure is as follows:
Chemical Formula: C48H54N5O9P[1] CAS Number: 206055-82-5[1] Molecular Weight: 875.94 g/mol [1]
Physicochemical Properties
A summary of the key physicochemical properties of DMT-locMeC(bz) phosphoramidite is presented in Table 1.
| Property | Value |
| Purity | ≥98.0% (31P-NMR), ≥98.0% (reversed-phase HPLC)[1] |
| Impurities | ≤3 wt. % Residual Solvent Content, <0.4% Water Content (Karl Fischer), <0.5% Single unspecified Impurity (reversed-phase HPLC)[1] |
| Solubility | Soluble in acetonitrile, but requires the use of 10-20% dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) as a co-solvent to prevent crystallization on the synthesizer.[1] |
| Storage | Store at -20°C. |
Table 1: Physicochemical Properties of DMT-locMeC(bz) Phosphoramidite
Properties of Oligonucleotides Containing locMeC(bz)
The incorporation of DMT-locMeC(bz) phosphoramidite into oligonucleotides imparts several desirable properties, primarily due to its LNA nature.
Enhanced Hybridization Affinity (Melting Temperature)
Oligonucleotides containing LNA modifications exhibit significantly increased thermal stability when hybridized to complementary DNA or RNA strands. The incorporation of a single LNA monomer can increase the melting temperature (Tm) of a duplex by 2–8°C. More specifically, studies on LNA/DNA chimeras have shown a Tm increase of 1.5–4°C per LNA modification. The 5-methyl group on the cytosine base can also contribute to a minor increase in Tm, typically around 0.5-1°C per modification.
| Modification | Approximate ΔTm per modification |
| LNA monomer (general) | +2 to +8 °C |
| LNA monomer (in LNA/DNA chimeras) | +1.5 to +4 °C |
| 5-methylcytosine | +0.5 to +1 °C[1] |
Table 2: Effect of LNA and 5-methylcytosine on Oligonucleotide Melting Temperature (Tm)
Increased Nuclease Resistance
The locked ribose conformation of LNA nucleotides provides steric hindrance that protects the phosphodiester backbone from cleavage by nucleases. Oligonucleotides containing LNA modifications at the 3'-end are significantly more resistant to 3'-exonucleases. Fully modified LNA oligonucleotides show remarkable stability against both endo- and exonucleases. This enhanced stability is a crucial attribute for in vivo applications such as antisense therapy.
Experimental Protocols
The synthesis of oligonucleotides containing DMT-locMeC(bz) phosphoramidite follows the standard phosphoramidite cycle on an automated DNA synthesizer. However, specific modifications to the standard protocol are required to ensure high coupling efficiency and proper deprotection.
Oligonucleotide Synthesis Workflow
The overall workflow for synthesizing oligonucleotides with DMT-locMeC(bz) phosphoramidite is depicted in the following diagram.
